
N-benzylacridin-9-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylacridin-9-amine;hydrochloride is a chemical compound that belongs to the acridine family Acridines are heterocyclic organic compounds containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylacridin-9-amine typically involves the reaction of 9-chloroacridine with benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 9-chloroacridine and benzylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Product Isolation: The product, N-benzylacridin-9-amine, is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of N-benzylacridin-9-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale recrystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzylacridin-9-one.
Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: N-benzylacridin-9-one.
Reduction: Various reduced forms of N-benzylacridin-9-amine.
Substitution: Derivatives with different functional groups replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
N-benzylacridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Investigated for its potential as a fluorescent dye for biological imaging.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Wirkmechanismus
The mechanism of action of N-benzylacridin-9-amine involves its interaction with molecular targets such as DNA and enzymes. It acts as a dual inhibitor of phosphodiesterase 5 (PDE5) and topoisomerase II (Topo II), which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-aminoacridine: Another acridine derivative with similar fluorescent properties and biological activities.
Amsacrine: A well-known anticancer drug that also targets topoisomerase enzymes.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): An acridine derivative with potent anticancer activity.
Uniqueness
N-benzylacridin-9-amine is unique due to its dual inhibitory action on PDE5 and Topo II, making it a promising candidate for anticancer therapy. Its ability to act on multiple molecular targets sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
N-benzylacridin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2.ClH/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20;/h1-13H,14H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDWSHKYRUMNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
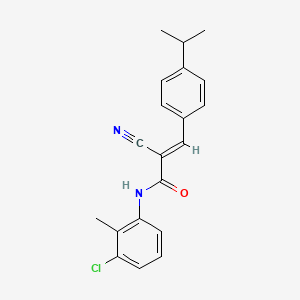
![2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B7742651.png)
![ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7742659.png)
![ethyl 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7742677.png)
![Ethyl 6-chloro-8-methyl-4-[(1-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B7742682.png)
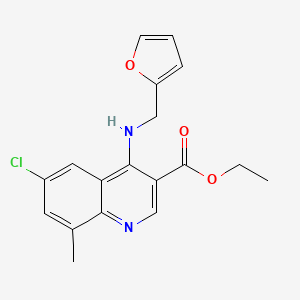
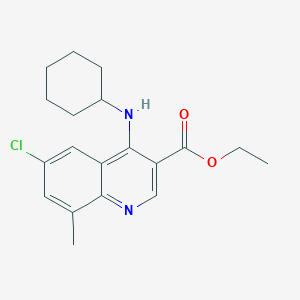
![3-[(6-Chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B7742697.png)
![3-[[2-(2,4-Dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride](/img/structure/B7742711.png)
![2-[[2-(2,4-Dichlorophenyl)quinazolin-4-yl]amino]ethanol](/img/structure/B7742721.png)
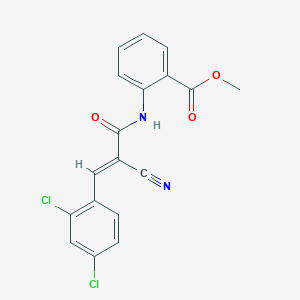

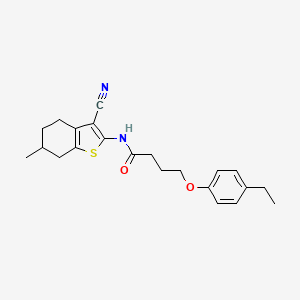
![6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7742759.png)
